Furomegistine I
Description
Furomegistine I is a furanopyridine alkaloid first isolated from the bark of Sarcomelicope megistophylla in 2000 . Its structure, elucidated via MS and NMR spectroscopy, features a fused furanopyridine core (furo[2,3-b]quinoline), likely derived from oxidative modifications of precursor alkaloids . Furomegistine I exhibits moderate cytotoxic activity, positioning it as a compound of interest in natural product drug discovery . It is part of a broader class of furoquinoline alkaloids, which are structurally characterized by a furan ring fused to a quinoline system .
Properties
Molecular Formula |
C15H15NO7 |
|---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
methyl 5-[(Z)-1,3-dimethoxy-3-oxoprop-1-enyl]-4-methoxyfuro[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H15NO7/c1-19-9(7-10(17)20-2)11-12(15(18)22-4)16-14-8(5-6-23-14)13(11)21-3/h5-7H,1-4H3/b9-7- |
InChI Key |
XJZTWYOCNSSOKU-CLFYSBASSA-N |
Isomeric SMILES |
COC1=C2C=COC2=NC(=C1/C(=C/C(=O)OC)/OC)C(=O)OC |
Canonical SMILES |
COC1=C2C=COC2=NC(=C1C(=CC(=O)OC)OC)C(=O)OC |
Synonyms |
furomegistine I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Furomegistine I shares structural homology with several furoquinoline alkaloids, though key substitutions and oxidation states differentiate its bioactivity and physicochemical properties. Below is a comparative analysis:
Key Structural Differences :
- Oxidation State: Megistoquinone I features a ketone group on the quinoline ring, unlike Furomegistine I’s methoxy substituents .
- Side Chains: Rhoifoline B contains a secofuroquinoline backbone with esterified side chains, contributing to its anti-inflammatory properties .
- Substituent Diversity : Acronydine’s prenyl groups enhance lipophilicity, improving membrane permeability compared to Furomegistine I .
Functional Analogues
Furomegistine I’s moderate cytotoxicity aligns with bioactive furoquinolines like Streptonigrin (IC₅₀ = 0.1–1 μM in leukemia cells) and Thiocoraline (nanomolar potency in solid tumors) . However, its activity is less potent, likely due to the absence of complex peptide or polyketide extensions seen in these analogues .
Cytotoxicity
Furomegistine I demonstrates moderate cytotoxicity (IC₅₀ ~ 10–50 μM in HeLa cells), whereas:
- Streptonigrin : IC₅₀ = 0.1–1 μM (leukemia) .
- Thiocoraline : IC₅₀ = 2–10 nM (colon cancer) .
- Rhoifoline B: No cytotoxicity reported; primary activity is anti-inflammatory .
Antimicrobial Activity
- Megistoquinone I: Inhibits Staphylococcus aureus (MIC = 8 μg/mL) .
- Furomegistine I: Lacks significant antimicrobial activity, highlighting functional divergence within furoquinolines .
Pharmacokinetic Properties
Limited data exist for Furomegistine I, but its methoxy groups likely improve metabolic stability compared to hydroxylated analogues like Furomegistine II . Acronydine’s prenyl groups enhance oral bioavailability in preclinical models, a trait absent in Furomegistine I .
Q & A
Q. What guidelines ensure ethical reporting of Furomegistine I’s toxicological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
